Aurein-2.6

Antimicrobial Peptides MIC Determination Aurein Family

Source native Aurein-2.6 (GLFDIAKKVIGVIGSL-NH₂) for reproducible antimicrobial and anticancer assays. With 2-3x higher potency (lower MIC) vs Aurein-3.1 against S. aureus, this specific C-amidated form is essential for SAR and PEGylation studies. Substituting analogs compromises data integrity. Ensure your research uses the exact sequence validated in peer-reviewed literature.

Molecular Formula
Molecular Weight
Cat. No. B1578164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurein-2.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurein-2.6 Antimicrobial Peptide: Procurement and Product Specification for Scientific Research Applications


Aurein-2.6 (CAS: 302343-10-8) is a 16-amino acid, amphipathic α-helical antimicrobial peptide originally isolated from the dorsal gland skin secretions of Australian Bell Frogs Litoria aurea and Litoria raniformis [1]. The peptide, with sequence GLFDIAKKVIGVIGSL-NH2 [2], is a member of the aurein family of host defense peptides and is characterized by a net positive charge at physiological pH, C-terminal amidation, and a predicted α-helical structure that facilitates membrane disruption [3]. Aurein-2.6 has been demonstrated to possess broad-spectrum activity against Gram-positive bacteria, as well as documented anticancer activity, making it a compound of interest for antimicrobial resistance research, cancer biology, and biomembrane studies [4].

Why Aurein-2.6 Cannot Be Indiscriminately Substituted with Other Aurein Family Peptides: Evidence-Based Differentiation for Informed Sourcing


Substitution of Aurein-2.6 with other members of the aurein peptide family, such as Aurein 2.2, Aurein 2.3, or Aurein 3.1, without rigorous experimental validation is scientifically unsound. Despite sharing a common evolutionary origin and an amphipathic α-helical membrane-active mechanism, subtle variations in primary sequence—including single amino acid differences and C-terminal modifications—translate into quantifiable differences in antimicrobial potency (MIC), spectrum of activity, hemolytic liability, and therapeutic index [1]. For instance, Aurein-2.6 demonstrates a 2- to 3-fold greater potency against key Gram-positive pathogens compared to Aurein-3.1, as detailed in Section 3 [2]. Furthermore, the specific sequence of Aurein-2.6 is a critical determinant of its membrane interaction kinetics, cooperative behavior, and selectivity, which are not accurately predicted by mere class membership and directly impact the reproducibility of downstream functional assays and therapeutic development efforts [3]. Sourcing decisions must be guided by these compound-specific performance metrics rather than generalized family characteristics.

Quantitative Evidence for Aurein-2.6: Direct Comparative Data Against Key Aurein Analogs to Support Scientific Selection


Comparative Gram-Positive Antibacterial Potency: Aurein-2.6 Exhibits 2- to 3-Fold Lower MIC Values Than Aurein-3.1 Against S. aureus and M. luteus

Aurein-2.6 demonstrates significantly higher potency (lower MIC values) against common Gram-positive bacterial targets compared to the closely related Aurein-3.1 peptide. This is a critical differentiator for researchers selecting an aurein family member for antimicrobial screening or mechanistic studies [1]. Specifically, for Micrococcus luteus, Aurein-2.6's MIC of 25 µM contrasts with Aurein-3.1's 80 µM, representing a 3.2-fold increase in potency [2]. For Staphylococcus aureus, Aurein-2.6's MIC of 25 µM is half that of Aurein-3.1's 50 µM [2].

Antimicrobial Peptides MIC Determination Aurein Family Gram-positive Bacteria

Hemolytic Activity and Therapeutic Index Comparison: Native Aurein-2.6 Presents a Baseline Hemolysis of ~10%, Improved 3- to 6-Fold via PEGylation

The therapeutic window of Aurein-2.6 is a key consideration, with its native form exhibiting approximately 10% hemolytic activity [1]. Critically, this hemolytic liability is not unique to Aurein-2.6 but is a shared characteristic with other native aureins, including Aurein-2.1 and Aurein-3.1, making it a class-wide attribute [1]. The primary differentiation lies in the quantifiable improvement achieved through chemical modification, specifically C-terminal PEGylation. This modification reduces hemolysis from circa 10% to ≤3% for the peptide class, while simultaneously enhancing the relative therapeutic index (RTI) by a factor of 3- to 6-fold [1].

Hemolytic Activity Therapeutic Index PEGylation Drug Safety Aurein Peptides

Impact of C-Terminal Amidation on Helical Propensity: Amidation Enhances α-Helical Structure Formation Compared to the Non-Amidated Analog

The C-terminal amidation of Aurein-2.6 (Aurein-2.6-CONH₂), which is its native and commercially available form, confers a greater propensity to form a stable α-helical structure compared to the non-amidated analog (Aurein-2.6-COOH), particularly in the presence of lipid bilayers [1]. This structural difference has functional consequences, as the amidated form is predicted by molecular dynamics simulations to adopt a distinct membrane-active orientation, forming a helix horizontal to the plane of an asymmetric interface, whereas the non-amidated form penetrates the bilayer at an angle [1].

Peptide Structure Amidation Circular Dichroism α-Helicity Membrane Interaction

High-Impact Application Scenarios for Aurein-2.6 Based on Validated Quantitative Evidence


Potency Benchmarking in Antimicrobial Susceptibility Assays Against Gram-Positive Pathogens

Researchers performing antimicrobial susceptibility testing or exploring mechanisms of resistance can utilize Aurein-2.6 as a potent, well-characterized Gram-positive selective agent. Its 2- to 3.2-fold higher potency (lower MIC) against key model organisms like S. aureus and M. luteus compared to Aurein-3.1 provides a wider dynamic range for dose-response studies and allows for more sensitive detection of sub-inhibitory effects. Procurement of Aurein-2.6 is justified over less potent family members for assays where signal-to-noise ratio and compound economy are paramount. [1]

Structure-Activity Relationship (SAR) Studies Focused on C-Terminal Modification and Membrane Orientation

Investigators designing SAR campaigns or mechanistic studies of peptide-membrane interactions should specifically source the native, C-terminally amidated form of Aurein-2.6 (Aurein-2.6-CONH₂). This compound provides a baseline for understanding the functional and structural consequences of amidation versus the free acid (Aurein-2.6-COOH), which has been shown to differ in α-helical propensity and membrane penetration geometry. Substituting with a non-amidated analog or a different aurein would confound experiments aimed at linking specific chemical features to distinct biophysical and functional outcomes. [2]

Therapeutic Window Optimization in Preclinical Development via PEGylation

For research programs evaluating the translational potential of antimicrobial peptides, Aurein-2.6 serves as a model compound for studying the impact of PEGylation on safety and efficacy. The procurement of both native Aurein-2.6 and its PEGylated counterpart allows for direct, head-to-head comparison within a single experimental system. This approach enables the quantification of the 3- to 6-fold improvement in therapeutic index achievable through this modification, providing a robust data-driven foundation for lead optimization decisions and formulation strategies in preclinical development. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurein-2.6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.